

Application Note & Protocol: Quantification of Ferrous Calcium Citrate in Solution

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ferrous calcium citrate*

Cat. No.: *B12724409*

[Get Quote](#)

Abstract & Introduction

Ferrous Calcium Citrate (FCC) is a novel iron salt used in pharmaceutical formulations and supplements to treat iron deficiency anemia.^{[1][2]} Its structure combines ferrous iron (Fe^{2+}), the more bioavailable form of iron, with calcium and citrate.^{[1][3][4]} Accurate quantification of the ferrous iron content in FCC solutions is critical for quality control, stability studies, and dosage verification in drug development.

A primary challenge in this analysis is the inherent instability of ferrous iron, which readily oxidizes to ferric iron (Fe^{3+}) in solution, particularly at neutral or alkaline pH.^{[5][6][7]} This oxidation can lead to an underestimation of the active therapeutic agent. Therefore, the selected analytical method must be specific for the ferrous state and performed under conditions that preserve its integrity.

This application note provides a detailed, validated protocol for the quantification of ferrous iron in solutions of **Ferrous Calcium Citrate** using UV-Vis spectrophotometry with Ferrozine as a chromogenic agent. Ferrozine is a highly sensitive and specific reagent that forms a stable, intensely colored magenta complex with Fe^{2+} ions, making it ideal for this application.^{[8][9][10]} The principles and methodologies described herein are grounded in established analytical chemistry and adhere to ICH guidelines for method validation.^{[11][12]}

Principle of the Method

The Ferrozine method is a colorimetric assay based on the reaction between ferrous ions (Fe^{2+}) and Ferrozine (3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p'-disulfonic acid, monosodium salt). In an acidic to neutral pH range (typically 4-9), Ferrozine forms a stable magenta-colored complex with Fe^{2+} .^[8] The reaction stoichiometry is 3 molecules of Ferrozine to 1 ion of Fe^{2+} .

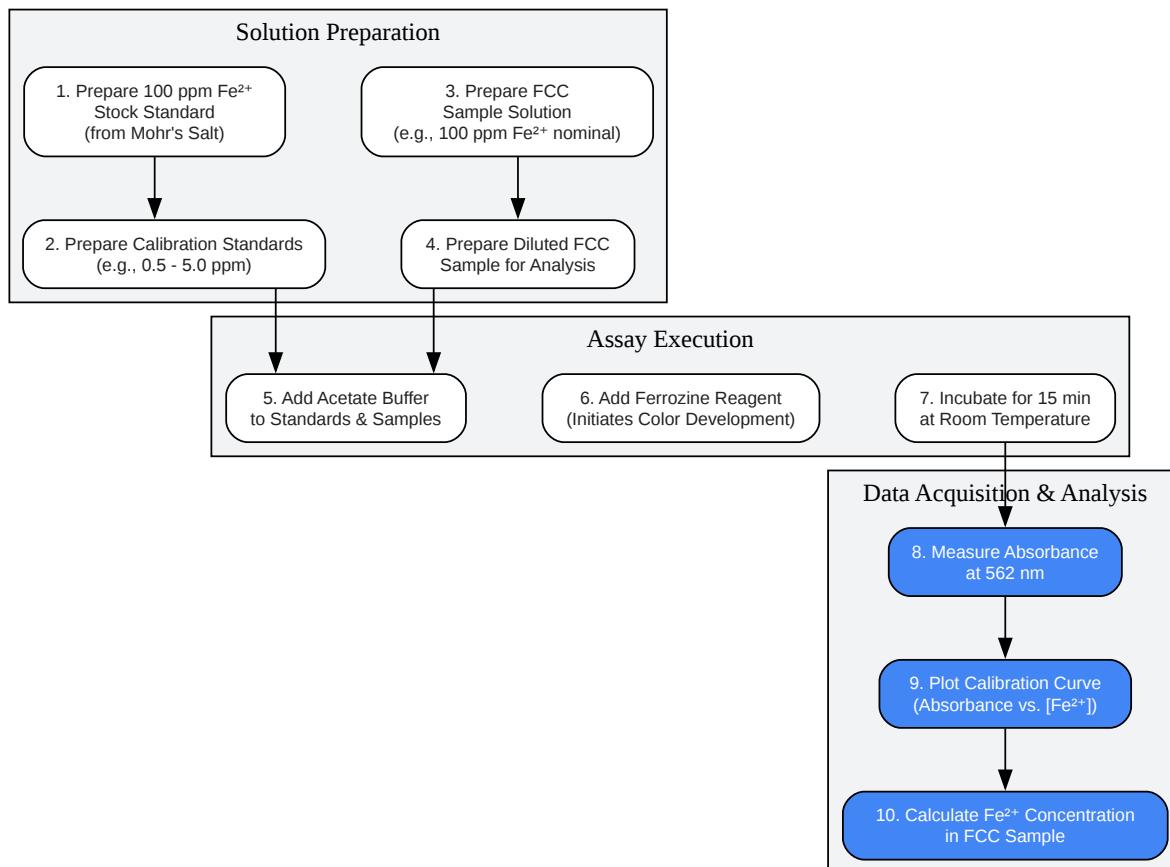
The resulting complex, $[\text{Fe}(\text{Ferrozine})_3]^{2+}$, exhibits a strong absorbance maximum at approximately 562 nm.^{[9][10]} According to the Beer-Lambert Law, the absorbance of this complex is directly proportional to the concentration of ferrous iron in the sample. This relationship allows for the accurate quantification of Fe^{2+} by comparing the sample's absorbance to a calibration curve prepared from certified ferrous iron standards. The acidic buffer used in the assay helps to release the ferrous ions from the citrate complex and maintain their stability against oxidation during the analysis.^{[6][9]}

Materials and Instrumentation

Reagents

- **Ferrous Calcium Citrate (FCC)**: Sample for analysis.
- Ferrous Ammonium Sulfate Hexahydrate (Mohr's Salt), $(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$: (ACS Grade or higher) for preparation of the primary standard.
- Ferrozine Iron Reagent: (e.g., Hach, Cat. No. 2301-49 or equivalent) or prepare a 0.5% (w/v) solution in water.
- Ammonium Acetate Buffer (pH ~4.5): Dissolve ammonium acetate in deionized water and adjust pH with glacial acetic acid.
- Hydrochloric Acid (HCl): Concentrated, trace metal grade.
- Deionized Water: High purity, $>18 \text{ M}\Omega\cdot\text{cm}$.

Instrumentation


- UV-Vis Spectrophotometer: Double-beam instrument capable of measuring absorbance at 562 nm, with a spectral bandwidth of $\leq 2 \text{ nm}$.
- Analytical Balance: Readable to 0.1 mg.

- Volumetric Flasks: Class A (various sizes: 10 mL, 50 mL, 100 mL, 1000 mL).
- Pipettes: Calibrated, Class A volumetric or precision micropipettes.
- pH Meter: Calibrated.

Experimental Protocol

The entire workflow is designed to ensure the stability of the ferrous ion and the accuracy of the measurement.

Diagram of the Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Ferrous Iron Quantification.

Preparation of Standard Solutions

- 1000 ppm Fe^{2+} Primary Stock Solution: Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate. Dissolve in a 100 mL volumetric flask with approximately 50 mL of

deionized water, add 1 mL of concentrated HCl (to prevent hydrolysis and oxidation), and dilute to the mark with deionized water. This solution is more stable in acidic conditions.[\[5\]](#) [\[13\]](#)

- 10 ppm Fe^{2+} Working Stock Solution: Pipette 10.0 mL of the 1000 ppm primary stock solution into a 1000 mL volumetric flask and dilute to the mark with deionized water containing 1 mL of concentrated HCl. Prepare this solution fresh daily.
- Calibration Standards: Prepare a series of calibration standards by diluting the 10 ppm working stock solution. For example, to prepare standards of 0.5, 1.0, 2.0, 4.0, and 5.0 ppm, pipette 2.5, 5.0, 10.0, 20.0, and 25.0 mL of the 10 ppm stock into separate 50 mL volumetric flasks, and dilute to volume with deionized water.

Preparation of Sample Solution

- Accurately weigh an amount of **Ferrous Calcium Citrate** powder expected to contain approximately 10 mg of ferrous iron.
- Transfer the powder to a 100 mL volumetric flask. Add approximately 70 mL of deionized water and 1 mL of concentrated HCl to aid dissolution and maintain iron stability.
- Sonicate briefly if necessary to ensure complete dissolution, then dilute to the mark with deionized water. This creates a nominal 100 ppm Fe^{2+} sample stock solution.
- Pipette 2.0 mL of this sample stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water. This creates the final test solution with a nominal concentration of 2 ppm Fe^{2+} , which should fall within the range of the calibration curve.

Spectrophotometric Measurement

- For each standard, blank, and sample: Pipette 10.0 mL of the solution into a labeled 25 mL volumetric flask.
- Add 2.0 mL of the ammonium acetate buffer solution and mix well.
- Add 1.0 mL of the Ferrozine reagent, dilute to the mark with deionized water, and mix thoroughly by inversion.[\[10\]](#)

- Allow the solutions to stand for at least 15 minutes at room temperature for full color development.[10]
- Set the spectrophotometer to measure absorbance at 562 nm.
- Use the prepared blank (containing all reagents except iron) to zero the instrument.
- Measure the absorbance of each calibration standard and the sample solution.

Data Analysis and Validation

Calibration and Calculation

- Plot a calibration curve of absorbance at 562 nm versus the concentration (in ppm or $\mu\text{g/mL}$) of the iron standards.
- Perform a linear regression analysis on the data. The correlation coefficient (R^2) should be ≥ 0.999 for the curve to be considered linear and acceptable.
- Determine the concentration of ferrous iron in the diluted sample solution using the regression equation:
 - $y = mx + c$
 - Where y is the absorbance of the sample, m is the slope, x is the concentration, and c is the y -intercept.
 - $\text{Fe}^{2+} \text{ Concentration (ppm)} = (\text{Absorbance_sample} - c) / m$
- Calculate the original concentration of Fe^{2+} in the **Ferrous Calcium Citrate** powder, accounting for all dilutions:
 - $\% \text{ Fe}^{2+} \text{ in FCC} = [\text{Conc_from_curve (ppm)} * \text{Dilution_Factor} * \text{Volume_initial (L)}] / [\text{Weight_sample (mg)}] * 100$

Method Validation Summary

This method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[11][12][14] Key validation parameters are summarized below.

Parameter	Typical Acceptance Criteria	Expected Performance
Linearity	Correlation Coefficient (R^2) ≥ 0.999	0.5 - 5.0 $\mu\text{g/mL}$
Accuracy (% Recovery)	98.0% - 102.0%	Spiked samples should show excellent recovery.
Precision (RSD%)	Repeatability (Intra-day) $\leq 2.0\%$ Intermediate Precision (Inter-day) $\leq 3.0\%$	RSD values are typically well below 2%. ^[3]
Specificity	No interference from excipients or Fe^{3+}	Ferrozine is highly specific for Fe^{2+} . A solution of Fe^{3+} should yield a negligible signal.
LOD (Limit of Detection)	Signal-to-Noise Ratio $\geq 3:1$	$\sim 0.05 \text{ mg/L}$
LOQ (Limit of Quantification)	Signal-to-Noise Ratio $\geq 10:1$	$\sim 0.17 \text{ mg/L}$ ^[3]

Troubleshooting

Problem	Potential Cause(s)	Recommended Solution(s)
Low Absorbance / Recovery	1. Oxidation of Fe^{2+} to Fe^{3+} in standards or sample. 2. Incorrect pH of the final solution. 3. Incomplete dissolution of the sample.	1. Prepare standards fresh daily using acidified water. Ensure sample dissolution is done in acidified water. 2. Verify the pH of the buffer and the final reaction mixture (should be between 4-9). 3. Use sonication to ensure the FCC powder is fully dissolved.
High Variability (Poor Precision)	1. Inconsistent pipetting technique. 2. Contamination of glassware with iron. 3. Fluctuation in instrument reading.	1. Use calibrated pipettes and consistent technique. 2. Use acid-washed glassware. 3. Allow the spectrophotometer to warm up sufficiently. Check lamp stability.
Non-linear Calibration Curve	1. Errors in standard preparation. 2. Concentrations are outside the linear range of the assay. 3. Spectrophotometer malfunction.	1. Carefully re-prepare all standards from the primary stock. 2. Narrow the concentration range of the standards. 3. Check instrument performance with certified standards.

Conclusion

The Ferrozine-based spectrophotometric method provides a simple, rapid, sensitive, and reliable means for quantifying ferrous iron in solutions of **Ferrous Calcium Citrate**.^[10] By controlling the pH and using freshly prepared, acidified solutions, the oxidation of ferrous iron is minimized, ensuring accurate and precise results.^{[6][13]} This protocol, when properly validated, is highly suitable for routine quality control and stability testing in pharmaceutical research and development environments.

References

- Stookey, L. L. (1970). Ferrozine—a new spectrophotometric reagent for iron. *Analytical Chemistry*, 42(7), 779-781.
- Shrestha, K., et al. (2020). Spectrophotometric Quantification of Iron in Different Pharmaceuticals. *Journal of Nepal Chemical Society*.
- ARCHEM. IRON (Ferrozine Method) Test for the quantitative immunological determination of IRON in human serum.
- Taguchi, S., et al. (2012). Evaluation of the stability of iron(II) solutions by precise coulometric titration with electrogenerated cerium(IV). *Analytical Sciences*, 28(11), 1075-1080.
- Wieczorek, M., et al. (2021). Photometric Determination of Iron in Pharmaceutical Formulations Using Double-Beam Direct Injection Flow Detector. *Molecules*, 26(15), 4500.
- Persee. Determination of iron in pharmaceutical preparations by visible spectrophotometry.
- ResearchGate. Iron Determination by Ferrozine Method.
- Medichem Middle East. Iron (Ferrozine) Manual Procedure.
- PubChem. **Ferrous calcium citrate**. National Center for Biotechnology Information.
- ResearchGate. (PDF) Validation of the spectrophotometric method for the dosing of some combined capsule.
- Apollo Pharmacy. **Ferrous Calcium Citrate**+folic Acid: Uses, Side Effects and Medicines.
- Neliti. A new method for the determination of iron (II) in a pharmaceutical preparation using the color intensity (RGB) of a.
- Der Pharma Chemica. Development and validation of spectrophotometric methods for quantitative estimation of Meloxicam in bulk and pharmaceutical dosage forms.
- Indian Journal of Pharmaceutical Sciences. Extractive Spectrophotometric Determination of Iron as an Impurity in Pharmaceutical Raw Materials.
- ResearchGate. What is the standard method for preparation of a stable ferrous ion solution?
- ResearchGate. (PDF) Development and Validation of Spectrophotometric and Chromatographic Method for the Estimation of Apremilast in Bulk and Formulations.
- Pharmacompas. **Ferrous Calcium Citrate** | Drug Information.
- precisionFDA. **FERROUS CALCIUM CITRATE**.
- ResearchGate. Determination of ferrous and ferric iron in aqueous biological solutions.
- SciSpace. Development and validation of uv- spectrophotometric method for quantitation of itraconazole from its capsule dosage form.
- Chemistry Stack Exchange. Stability of ferrous ions and iron(II) hydroxide in acidic conditions.
- International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. globalcalcium.com [globalcalcium.com]
- 2. Ferrous Calcium Citrate+folic Acid: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 3. Photometric Determination of Iron in Pharmaceutical Formulations Using Double-Beam Direct Injection Flow Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferrous calcium citrate | C12H10Ca2FeO14 | CID 10097975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evaluation of the stability of iron(II) solutions by precise coulometric titration with electrogenerated cerium(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 9. archem.com.tr [archem.com.tr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- To cite this document: BenchChem. [Application Note & Protocol: Quantification of Ferrous Calcium Citrate in Solution]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12724409#quantification-of-ferrous-calcium-citrate-in-solution>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com